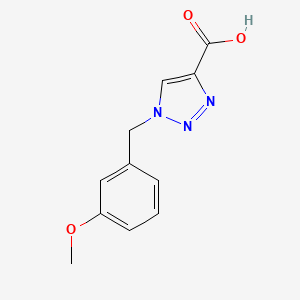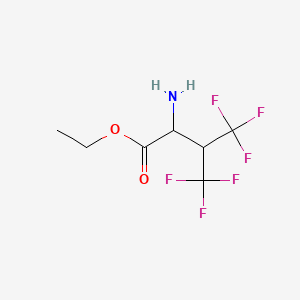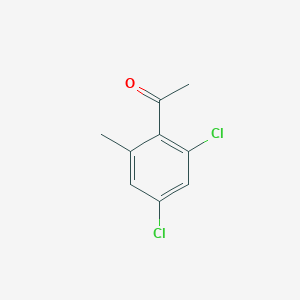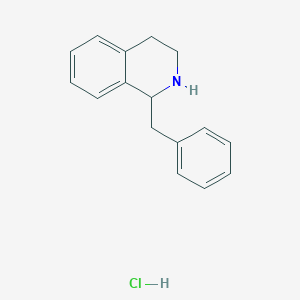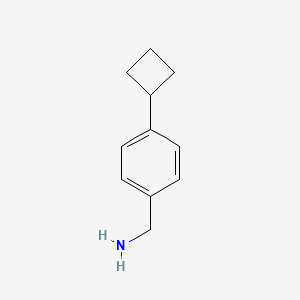
(4-Cyclobutylphenyl)methanamine
Übersicht
Beschreibung
“(4-Cyclobutylphenyl)methanamine” is an organic compound with the molecular formula C11H15N . It has a molecular weight of 161.25 . The compound is typically stored at a temperature of 4°C and appears as a liquid .
Molecular Structure Analysis
The InChI code for “(4-Cyclobutylphenyl)methanamine” is 1S/C11H15N/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8,12H2 . This indicates the arrangement of atoms and the chemical bonds that hold the atoms together.Physical And Chemical Properties Analysis
“(4-Cyclobutylphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 161.25 . The compound is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Application in Biochemistry: Fluorescent Probes
Summary of the Application
“(4-Cyclobutylphenyl)methanamine” may be used in the design and synthesis of fluorescent probes . These probes are indispensable tools for a broad range of biological applications .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the rational design and synthesis of a palette of fluorescent probes based on the underexplored bimane scaffold .
Results or Outcomes
The newly developed probes with varied electronic properties show tunable absorption and emission in the visible region with large Stokes shifts . These properties enable their application as “turn-on” fluorescent probes to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) . One probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .
Application in Materials Chemistry: Cyclobuta Diphenazines
Summary of the Application
“(4-Cyclobutylphenyl)methanamine” might be used in the synthesis of cyclobuta diphenazines . These compounds are a new π-electron molecular scaffold containing two phenazine moieties connected by a four-membered ring .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves connecting two phenazines with a four-membered ring .
Results or Outcomes
Cyclobuta diphenazines offer a chromophore with a large molar extinction coefficient, a luminophore with a good quantum yield, and an n-type organic semiconductor with a field effect mobility as high as 0.30 cm² V⁻¹ s⁻¹ . These properties can be tuned by adjusting the substitution positions of the silylethynyl groups .
Application in Supercapacitor Industry: Electrode Materials
Summary of the Application
“(4-Cyclobutylphenyl)methanamine” might be used in the supercapacitor industry to enhance their electrochemical performance and cycling stability .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the preparation of innovative novel electrode materials .
Results or Outcomes
The results or outcomes of this application were not detailed in the source .
Application in Photonics: Photonic Crystals
Summary of the Application
“(4-Cyclobutylphenyl)methanamine” might be used in the field of photonics, specifically in the design and synthesis of photonic crystals . These crystals are periodic optical nanostructures that affect the motion of photons in much the same way that ionic lattices affect electrons in solids .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the design and synthesis of photonic crystals .
Results or Outcomes
Application in Additive Manufacturing: 3D Printing Materials
Summary of the Application
“(4-Cyclobutylphenyl)methanamine” might be used in additive manufacturing, specifically in the development of innovative materials for 3D printing .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, the general process involves the preparation of innovative novel materials for 3D printing .
Safety And Hazards
“(4-Cyclobutylphenyl)methanamine” is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
(4-cyclobutylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10H,1-3,8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIOIODUNLLKMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



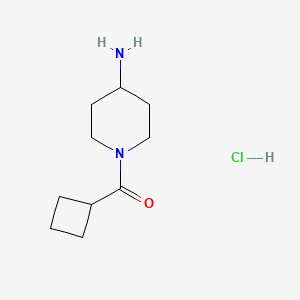
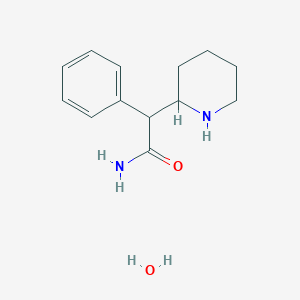
![1-methyl-1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1454706.png)
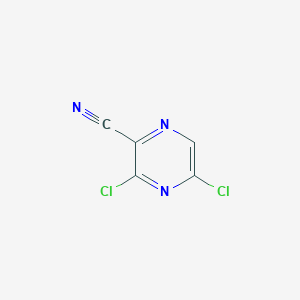
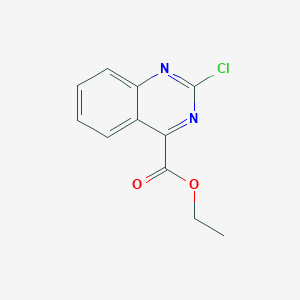
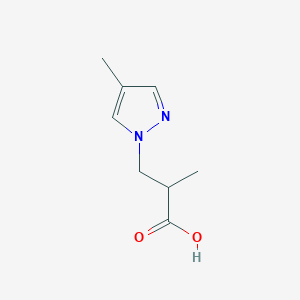

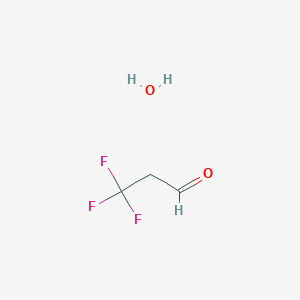
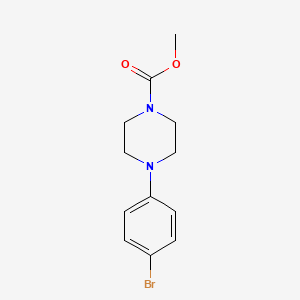
![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
